molecular formula C14H14ClNOS B14149926 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one CAS No. 89193-76-0

7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one

Cat. No.: B14149926
CAS No.: 89193-76-0
M. Wt: 279.8 g/mol
InChI Key: QTBNKUIBFOCKEG-UHFFFAOYSA-N
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Description

7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a chlorine atom and two methyl groups attached to a phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one typically involves the chlorination of 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and similar compounds may exhibit related pharmacological activities.

Industry: In the industrial sector, the compound can be used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurotransmitter activity in the brain.

Comparison with Similar Compounds

    Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine structure.

    Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.

    Fluphenazine: A potent antipsychotic with a phenothiazine core.

Uniqueness: 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the two methyl groups can affect its interaction with molecular targets, potentially leading to distinct pharmacological properties.

Properties

CAS No.

89193-76-0

Molecular Formula

C14H14ClNOS

Molecular Weight

279.8 g/mol

IUPAC Name

7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one

InChI

InChI=1S/C14H14ClNOS/c1-14(2)6-10-13(11(17)7-14)18-12-5-8(15)3-4-9(12)16-10/h3-5,16H,6-7H2,1-2H3

InChI Key

QTBNKUIBFOCKEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=C(N2)C=CC(=C3)Cl)C

Origin of Product

United States

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